![molecular formula C23H21N5O B2945334 (4-methylquinolin-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034384-99-9](/img/structure/B2945334.png)
(4-methylquinolin-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
However, based on the general properties of compounds containing 1,2,3-triazole moieties, such compounds have been utilized in various medicinal applications demonstrating anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . They have also been used in cytotoxic studies against various cancer cell lines .
Mechanism of Action
Target of Action
Triazole compounds, which are a key component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Triazole compounds are known for their versatile biological activities and can affect a variety of biochemical pathways .
Result of Action
Some triazole compounds have shown promising neuroprotective and anti-inflammatory properties . They have also exhibited potent inhibitory activities against certain cancer cell lines .
properties
IUPAC Name |
(4-methylquinolin-6-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-16-9-11-24-21-8-7-18(13-20(16)21)23(29)27-12-10-19(14-27)28-15-22(25-26-28)17-5-3-2-4-6-17/h2-9,11,13,15,19H,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAYQXNGQPFWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylquinolin-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone |
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